

Spectroscopic and Synthetic Profile of (3-Ethoxy-4-methoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Ethoxy-4-methoxyphenyl)methanamine

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This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for **(3-Ethoxy-4-methoxyphenyl)methanamine**. The information is intended to support research and development activities by offering detailed experimental protocols and clearly presented spectroscopic data. Due to the limited availability of published experimental spectra for the target compound, data from the closely related structure, (3-Ethoxy-4-methoxyphenyl)ethylamine, is included for comparative analysis.

Spectroscopic Data

The following tables summarize the available and comparative spectroscopic data for **(3-Ethoxy-4-methoxyphenyl)methanamine** and its structural analog.

Table 1: Infrared (IR) Spectroscopy Data for **(3-Ethoxy-4-methoxyphenyl)methanamine**

Spectral Range	Peak Assignment
Broad, cm^{-1}	N-H stretch (amine)
Aromatic C-H stretch, cm^{-1}	Aromatic C-H stretch
Aliphatic C-H stretch, cm^{-1}	Aliphatic C-H stretch
C=C stretch, cm^{-1}	Aromatic C=C stretch
C-O stretch, cm^{-1}	Aryl ether C-O stretch
C-N stretch, cm^{-1}	C-N stretch (amine)

Note: Specific peak positions are dependent on the experimental conditions and the physical state of the sample. An experimental FTIR spectrum is noted as available on SpectraBase.

[1]

Table 2: Comparative ^1H NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine*

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.85 - 6.70	m	3H	Ar-H
4.07	q	2H	-O-CH ₂ -CH ₃
3.84	s	3H	-O-CH ₃
2.95	t	2H	Ar-CH ₂ -CH ₂ -NH ₂
2.73	t	2H	Ar-CH ₂ -CH ₂ -NH ₂
1.58	br s	2H	-NH ₂
1.43	t	3H	-O-CH ₂ -CH ₃

*Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for (3-Ethoxy-4-methoxyphenyl)methamine is not readily available. Data is for comparative purposes.

Table 3: Comparative ¹³C NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine*

Chemical Shift (ppm)	Assignment
149.1	Ar-C-O
147.8	Ar-C-O
131.5	Ar-CH
121.2	Ar-CH
113.8	Ar-CH
112.1	Ar-CH
64.5	-O-CH ₂ -CH ₃
56.0	-O-CH ₃
42.5	Ar-CH ₂ -CH ₂ -NH ₂
39.8	Ar-CH ₂ -CH ₂ -NH ₂
14.9	-O-CH ₂ -CH ₃

*Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for (3-Ethoxy-4-methoxyphenyl)methanamine is not readily available. This data is provided for comparative analysis.[\[2\]](#)

Table 4: Mass Spectrometry Data for **(3-Ethoxy-4-methoxyphenyl)methanamine** and a Related Compound

Compound	Ion	m/z (Predicted/Experimental)
(3-Ethoxy-4-methoxyphenyl)methanamine	[M+H] ⁺	182.11756 (Predicted)[3]
(3-Ethoxy-4-methoxyphenyl)ethylamine	[M] ⁺	195.26 (Experimental)[2]
Fragment		166 (Experimental)[2]
Fragment		137 (Experimental)[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **(3-Ethoxy-4-methoxyphenyl)methanamine** are provided below. These protocols are based on established chemical literature for similar compounds.

Synthesis Protocol: Reductive Amination

(3-Ethoxy-4-methoxyphenyl)methanamine can be synthesized from its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde, via reductive amination.[4][5][6][7]

Materials:

- 3-Ethoxy-4-methoxybenzaldehyde
- Ammonia (aqueous solution or in methanol)
- Sodium borohydride (NaBH_4) or Sodium cyanoborohydride (NaCNBH_3)
- Methanol or Ethanol
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for workup)

- Sodium hydroxide (for workup)

Procedure:

- A solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- An excess of ammonia solution is added to the flask, and the mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once imine formation is complete, the reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise while maintaining the temperature below 25 °C with an ice bath.
- The reaction mixture is stirred at room temperature until the reduction is complete (as monitored by TLC).
- The solvent is removed under reduced pressure.
- The residue is taken up in water and the pH is adjusted to acidic (pH ~2) with hydrochloric acid.
- The aqueous layer is washed with diethyl ether or ethyl acetate to remove any unreacted aldehyde.
- The aqueous layer is then basified to pH >10 with a sodium hydroxide solution.
- The product is extracted with diethyl ether or ethyl acetate.
- The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield **(3-Ethoxy-4-methoxyphenyl)methanamine**.

Spectroscopic Characterization Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 10-20 mg of the purified amine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.
- Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Parameters: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of the liquid amine is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

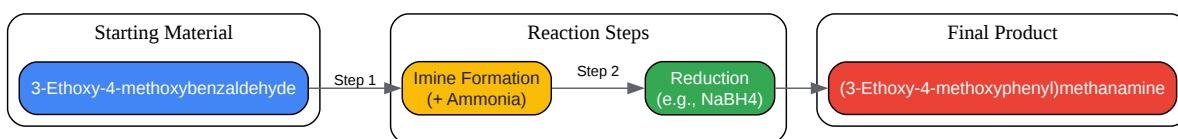
Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the amine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Analysis is performed on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.
- Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally preferred for polar molecules like amines to observe the protonated molecular ion $[\text{M}+\text{H}]^+$.

- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of **(3-Ethoxy-4-methoxyphenyl)methanamine** from 3-ethoxy-4-methoxybenzaldehyde.



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Caption: Synthetic workflow for **(3-Ethoxy-4-methoxyphenyl)methanamine**.

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